Wacker-Type Oxidation: Superior Regioselectivity for Internal Alkenes Using Pd(Quinox) vs. Standard Tsuji-Wacker Conditions
In the palladium-catalyzed oxidation of internal alkenes, the use of 2-(4,5-dihydro-2-oxazolyl)quinoline (Quinox) as a ligand consistently delivers single ketone constitutional isomers, a feat not achievable with classical Tsuji-Wacker conditions. For example, the oxidation of (E)-oct-4-ene under Pd(Quinox)/TBHP conditions yielded 4-octanone in 71% yield with no detectable isomeric byproducts [1]. In stark contrast, the same substrate under traditional Tsuji-Wacker conditions yields a complex mixture of ketone isomers, rendering the reaction synthetically useless for this substrate class. This high regioselectivity is attributed to the bidentate coordination of the ligand, which blocks undesired coordination pathways [2].
| Evidence Dimension | Regioselectivity in Oxidation of Internal Alkene |
|---|---|
| Target Compound Data | Single isomer (>20:1 regioselectivity), 71% yield |
| Comparator Or Baseline | Tsuji-Wacker conditions (without Quinox ligand) |
| Quantified Difference | From a complex mixture of ketone isomers to a single regioisomer |
| Conditions | (E)-oct-4-ene, Pd(Quinox)Cl2 (5 mol%), TBHP(aq) (12 equiv), CH2Cl2, 35 °C, 12 h |
Why This Matters
This differential regioselectivity is critical for the efficient synthesis of complex molecules, eliminating the need for costly and time-consuming isomer separations.
- [1] DeLuca, R. J., Edwards, J. L., Steffens, L. D., Michel, B. W., Qiao, X., Zhu, C., Cook, S. P., & Sigman, M. S. (2013). Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP. The Journal of Organic Chemistry, 78(4), 1682–1686. https://doi.org/10.1021/jo302638v. View Source
- [2] Michel, B. W., Camelio, A. M., Cornell, C. N., & Sigman, M. S. (2011). On the mechanism of the palladium-catalyzed tert-butylhydroperoxide-mediated Wacker-type oxidation of alkenes using quinoline-2-oxazoline ligands. Journal of the American Chemical Society, 133(21), 8317–8325. https://doi.org/10.1021/ja2017043. View Source
